molecular formula C11H8I3N2NaO4 B101039 IOTHALAMATE SODIUM I-125 CAS No. 17692-74-9

IOTHALAMATE SODIUM I-125

Cat. No.: B101039
CAS No.: 17692-74-9
M. Wt: 629.90 g/mol
InChI Key: WCIMWHNSWLLELS-SQHZOQHUSA-M
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Description

Iothalamate Sodium I-125 is a radiopharmaceutical agent extensively used in scientific research for the precise evaluation of kidney function. Its primary research application is in the measurement of the glomerular filtration rate (GFR), a critical parameter for diagnosing and monitoring renal conditions such as chronic kidney disease and acute kidney injury . The mechanism of action for this compound involves its utility as a radiotracer. The molecule consists of iothalamate, a contrast medium, labeled with the radioactive isotope Iodine-125 (I-125) . Upon administration, it is freely filtered by the glomeruli in the kidneys and is not significantly reabsorbed or secreted by the renal tubules. The I-125 isotope emits gamma rays, which allows for external detection and quantification, enabling researchers to track the compound's clearance from the plasma or its excretion in urine . Research techniques involve either a single intravenous injection or a continuous infusion. Following injection, blood and urine samples are collected at timed intervals. The radioactivity in these samples is measured using a gamma-ray scintillation counter, and the GFR is calculated using standard clearance formulas (e.g., UV/P) . This compound has a molecular weight of 637 Da and is only minimally bound to plasma proteins . The physical half-life of Iodine-125 is 60.14 days . This product is designated For Research Use Only. It is strictly for laboratory research purposes and must not be used for diagnostic, therapeutic, or any other human applications.

Properties

CAS No.

17692-74-9

Molecular Formula

C11H8I3N2NaO4

Molecular Weight

629.90 g/mol

IUPAC Name

sodium;3-acetamido-2,4,6-tris(125I)(iodanyl)-5-(methylcarbamoyl)benzoate

InChI

InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1/i12-2,13-2,14-2;

InChI Key

WCIMWHNSWLLELS-SQHZOQHUSA-M

SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+]

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)[O-])[125I])C(=O)NC)[125I].[Na+]

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+]

Other CAS No.

17692-74-9

Origin of Product

United States

Preparation Methods

Table 1: Composition of this compound Injection

ComponentConcentration/RoleReference
Sodium iothalamate1 mg/mL
Benzyl alcohol0.9% (preservative)
Sodium bicarbonatepH adjustment
Hydrochloric acidpH adjustment
Sodium chlorideIsotonicity adjustment

The solution is sterilized via filtration (0.22 µm membrane) under aseptic conditions, with terminal sterilization avoided to prevent thermal degradation. Post-manufacture, vials are stored at 28C2–8^\circ\text{C}, protected from light, to maintain stability over iodine-125’s 59.4-day half-life.

Quality Control and Analytical Validation

Rigorous quality control protocols ensure compliance with pharmacopeial standards.

Radiochemical Purity (RCP) Testing

Radiochromatography using Whatman No. 1 paper and a butanol-acetic acid-water solvent (4:1:1 v/v) separates iothalamate (Rf=0.0R_f = 0.0) from free 125I^{125}\text{I} (Rf=0.91.0R_f = 0.9–1.0). The acceptance criterion mandates 98%\geq 98\% of radioactivity attributable to iothalamate.

Sterility and Endotoxin Testing

  • Sterility : Tested via membrane filtration per USP guidelines, with preliminary results allowing conditional release.

  • Endotoxins : Limit 175EU/V\leq 175 \, \text{EU/V}, validated using the Limulus amoebocyte lysate assay.

pH and Radioactivity Calibration

The final product’s pH (7.08.57.0–8.5) is verified potentiometrically. Radioactivity is quantified using a gamma counter calibrated against cesium-137 standards, ensuring 90110%90–110\% of declared 125I^{125}\text{I} activity.

Regulatory and Manufacturing Compliance

Manufacturing adheres to WHO Good Manufacturing Practices (GMP), emphasizing:

  • Neutron irradiation : Iodine-125 is sourced via neutron bombardment of xenon-124 in nuclear reactors.

  • Aseptic processing : Minimizes bioburden during vial filling.

  • Labeling : Includes calibration date, storage conditions, and expiration based on 125I^{125}\text{I}’s physical decay (Table 3 in ).

Chemical Reactions Analysis

Types of Reactions

Iothalamate Sodium I 125 primarily undergoes substitution reactions due to the presence of iodine atoms. These reactions are facilitated by the electron-rich aromatic ring of iothalamic acid, which makes it susceptible to electrophilic substitution .

Common Reagents and Conditions

Common reagents used in the reactions involving Iothalamate Sodium I 125 include sodium iodide, chloramine-T, and various chromatographic solvents for purification. The reactions are typically carried out under mild conditions to prevent degradation of the radioactive isotope .

Major Products

The major product formed from the iodination of iothalamic acid is Iothalamate Sodium I 125. Other minor products may include unreacted iothalamic acid and by-products from the oxidation process .

Scientific Research Applications

Iothalamate Sodium I 125 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary use is in the evaluation of glomerular filtration rate (GFR) in patients with renal disease. This compound is also used in various diagnostic imaging procedures, such as angiography and computed tomography, due to its radiopaque properties .

In addition to its medical applications, Iothalamate Sodium I 125 is used in research studies to investigate renal function and kidney diseases. It is also employed in the development of new diagnostic techniques and imaging agents .

Mechanism of Action

The mechanism of action of Iothalamate Sodium I 125 involves its filtration by the kidneys without reabsorption or secretion. This property makes it an ideal agent for determining GFR. When administered intravenously, Iothalamate Sodium I 125 is rapidly filtered by the glomeruli, providing accurate and reliable measurements of kidney function .

Comparison with Similar Compounds

Cyanocobalamin Co-57

  • Mechanism: Cyanocobalamin Co-57 (vitamin B12 analog) was historically used for GFR measurement but is now obsolete. Unlike iothalamate, it undergoes partial tubular reabsorption, leading to overestimation of GFR .
  • Accuracy: Studies show that Iothalamate I-125 provides higher accuracy (correlation coefficient >0.95 with inulin clearance) compared to Cyanocobalamin Co-57, which has variable protein binding and non-renal metabolism .
  • Safety : Iothalamate I-125 has a lower radiation dose (0.3–0.5 mSv) compared to Co-57 (0.7–1.0 mSv) .

Iodohippurate Sodium I-131 (Hippuran)

  • Mechanism : Hippuran I-131 measures effective renal plasma flow (ERPF) via tubular secretion, unlike iothalamate, which assesses glomerular filtration .
  • Clinical Use : While Hippuran is used for ERPF and renal transplant evaluation, iothalamate remains the gold standard for GFR .
  • Radiation Risk : I-131 has higher beta radiation (606 keV), increasing patient exposure risks compared to I-125 .

Inulin

  • Gold Standard: Inulin is unbound, freely filtered, and neither reabsorbed nor secreted.
  • Comparison : Studies demonstrate strong correlation between Iothalamate I-125 and inulin clearances (r = 0.98), validating iothalamate as a practical alternative .

Technetium-99m Diethylenetriaminepentaacetic Acid (Tc-99m DTPA)

  • Mechanism : Tc-99m DTPA is a gamma-emitting GFR marker with shorter half-life (6 hours) and lower protein binding (<10%) than iothalamate (~20% protein binding) .
  • Accuracy : Tc-99m DTPA slightly underestimates GFR in patients with hypoalbuminemia, whereas iothalamate’s protein binding provides stable plasma retention for accurate calculations .
  • Cost : Tc-99m DTPA is more expensive and requires on-site radiopharmacy support .

Non-Radioactive Meglumine Iothalamate

  • Fluorescent Assay : This variant uses fluorescent labeling instead of I-125, eliminating radiation exposure. Studies in rats and humans show excellent correlation (r = 0.99) with radioactive iothalamate, making it ideal for pediatric and repeated testing .

Data Tables

Table 1: Key Properties of GFR Markers

Compound Isotope Protein Binding Clearance Mechanism Radiation Dose (mSv) Clinical Use
Iothalamate Sodium I-125 I-125 ~20% Glomerular Filtration 0.3–0.5 GFR measurement
Cyanocobalamin Co-57 Co-57 Variable Glomerular + Tubular 0.7–1.0 Obsolete
Hippuran I-131 I-131 <5% Tubular Secretion 1.2–1.5 ERPF measurement
Inulin None 0% Glomerular Filtration 0 Gold standard GFR
Tc-99m DTPA Tc-99m <10% Glomerular Filtration 0.2–0.4 GFR + Renal imaging

Table 2: Comparative Accuracy (vs. Inulin)

Compound Correlation Coefficient (r) Study Reference
Iothalamate I-125 0.98
Tc-99m DTPA 0.94
Cyanocobalamin Co-57 0.85

Research Findings and Clinical Implications

  • Superiority in CKD : Iothalamate I-125 is recommended in K/DOQI guidelines for CKD staging due to its precision and reproducibility .
  • Safety Profile : Allergic reactions occur in <1% of patients, comparable to other iodinated agents . Radiation exposure is minimal, but contraindicated in pregnancy .
  • Cost-Effectiveness : Iothalamate I-125 (e.g., Glofil-125) is more affordable than Tc-99m DTPA and inulin, with bulk pricing at ~$150 per dose .

Biological Activity

Iothalamate Sodium I-125 is a radiopharmaceutical widely used in clinical settings for assessing renal function, particularly the measurement of glomerular filtration rate (GFR). This article explores its biological activity, mechanism of action, and clinical applications, supported by relevant data and case studies.

Overview of this compound

Chemical Properties:

  • Molecular Formula: C11_{11}H8_{8}I3_3N2_2O4_4.Na
  • Molecular Weight: 629.8959 g/mol
  • Stereochemistry: Achiral
  • Charge: Neutral

This compound is a sodium salt of iothalamic acid, labeled with radioactive iodine-125. It serves primarily as a radiographic contrast agent and is utilized in various diagnostic procedures to evaluate kidney function .

Iothalamate acts as a radiotracer that is cleared from the bloodstream by glomerular filtration. Unlike other substances that may undergo tubular secretion or reabsorption, iothalamate clearance closely approximates that of inulin, making it an ideal marker for GFR assessment. After intravenous administration, the effective half-life of I-125 iothalamate is approximately 0.07 days .

Measurement of Glomerular Filtration Rate (GFR)

This compound is primarily used to measure GFR, which is crucial for diagnosing and monitoring renal diseases. The following studies highlight its effectiveness compared to traditional methods:

  • Comparison with Inulin Clearance:
    A study involving 19 patients demonstrated that the renal clearances of this compound and inulin were statistically indistinguishable. This suggests that iothalamate can reliably substitute inulin for GFR measurements .
  • Reliability and Accuracy:
    Research indicates that the clearance of 125I-iothalamate shows minimal bias and high accuracy when compared to other markers like iohexol. The coefficient of variation for test-retest reliability was reported between 6.3% and 8.5%, confirming its robustness as a clinical standard for mGFR assessment .
  • Cost-effectiveness:
    The use of this compound is often more economical than other methods such as cyanocobalamin Co-57, making it a preferred choice in many clinical settings .

Comparative Clearance Rates

SubstanceMean Clearance Ratio (to Inulin)Plasma Protein Binding (%)
This compound1.01Negligible
Cyanocobalamin Co-57Not statistically different~22%
Endogenous Creatinine1.03Variable

This table summarizes the comparative effectiveness and reliability of various substances used for GFR assessment.

Case Studies

  • Study on Renal Function Assessment:
    A clinical trial assessed the efficacy of 125I-iothalamate in patients with chronic kidney disease (CKD). The results indicated that using this tracer provided consistent GFR readings across varying stages of CKD, supporting its application in routine clinical practice .
  • Large-scale Clinical Trials:
    Several large-scale studies have employed iothalamate clearance as a primary endpoint, including the Modification of Diet in Renal Disease Study and the Diabetes Control and Complications Trial, further solidifying its role in renal research .

Q & A

Q. How does the protein-binding affinity of Iothalamate Sodium I-125 influence its accuracy in glomerular filtration rate (GFR) measurement?

this compound binds strongly to plasma proteins (e.g., albumin), ensuring it remains within the vascular compartment during renal clearance studies. This reduces extravasation, enabling precise measurement of GFR via blood or urine sampling over time. Researchers should validate protein-binding stability using in vitro assays (e.g., ultrafiltration) and correlate results with in vivo pharmacokinetic data to ensure consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its volatile nature and thyroid absorption risk, strict radiation safety measures are required:

  • Use fume hoods and sealed containment systems during synthesis.
  • Monitor laboratory surfaces and air for I-125 contamination regularly.
  • Implement thyroid shielding and dosimetry for personnel, especially in longitudinal studies .

Q. How does this compound compare to other radiotracers (e.g., Technetium-99m) in terms of radiation exposure and diagnostic reliability?

I-125 emits low-energy gamma radiation (27–35 keV) with a 59.4-day half-life, reducing patient exposure compared to higher-energy isotopes. However, its long half-life necessitates careful waste management. Reliability in GFR studies is bolstered by its stable in vivo binding, but researchers must account for potential interference with iodine-dependent assays (e.g., thyroid function tests) .

Advanced Research Questions

Q. What methodological challenges arise when synthesizing this compound with high radiochemical purity?

Key challenges include:

  • Minimizing radionuclide impurities during iodination, requiring stringent quality control (e.g., HPLC or gamma spectroscopy).
  • Managing gaseous I-125 volatility during target processing, which demands inert atmosphere handling and real-time monitoring .
  • Optimizing reaction conditions (e.g., pH, temperature) to stabilize the iothalamate complex, as outlined in BARC’s protocols .

Q. How can contradictions between this compound-based GFR values and estimated equations (e.g., CKD-EPI) be resolved in clinical research?

Discrepancies often arise from equation limitations at higher GFR levels. Researchers should:

  • Perform head-to-head comparisons using both iothalamate clearance and serum creatinine-based equations in diverse cohorts.
  • Apply regression analysis to identify biases (e.g., CKD-EPI underestimates GFR >60 mL/min/1.73m²) and adjust models using race, age, and sex covariates .

Q. What experimental designs are optimal for validating novel radiolabeling techniques for this compound?

  • Use a cross-validation approach: Compare traditional chloramine-T iodination with newer methods (e.g., solid-phase labeling) in terms of yield, stability, and impurity profiles.
  • Conduct longitudinal stability studies under varying storage conditions (temperature, light exposure) to assess shelf-life.
  • Reference Mayo Clinic’s modified protocols, which emphasize post-labeling purification steps to enhance clinical applicability .

Q. How do protein-binding interactions of this compound affect pharmacokinetic modeling in renal impairment studies?

High protein binding alters distribution volume and clearance rates. Researchers should:

  • Incorporate binding constants into compartmental models to refine GFR estimates.
  • Validate models using population pharmacokinetics in patients with hypoalbuminemia or nephrotic syndrome, where binding dynamics shift significantly .

Q. What strategies mitigate radiation exposure in longitudinal studies using this compound?

  • Employ microdosing techniques (subtherapeutic quantities) paired with ultrasensitive detection (e.g., liquid scintillation counting).
  • Use computational dosimetry to project cumulative exposure and adjust dosing intervals.
  • Adhere to ALARA principles, particularly in pediatric or pregnancy-exclusion cohorts .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies between this compound clearance rates and inulin-based GFR measurements?

While I-125 iothalamate and inulin correlate well in healthy subjects, disparities may arise in renal disease due to tubular secretion or proteinuria. Address this by:

  • Conducting simultaneous clearance studies in patients with varying renal function.
  • Applying Bland-Altman analysis to quantify biases and establish equivalence thresholds .

Q. What validation criteria should be prioritized when transitioning this compound from preclinical to clinical research?

  • Demonstrate batch-to-batch consistency in radiochemical purity (>95%) and sterility.
  • Perform cross-species pharmacokinetic studies to identify human-specific metabolic pathways.
  • Submit data to regulatory benchmarks (e.g., FDA’s GLOFIL-125 dossier requirements) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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IOTHALAMATE SODIUM I-125
Reactant of Route 2
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IOTHALAMATE SODIUM I-125

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.